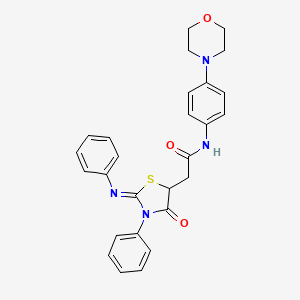

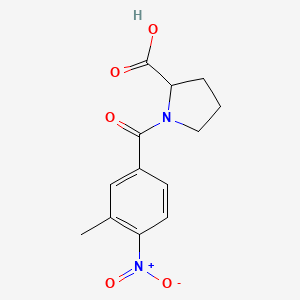

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1101842-87-8 . It has a molecular weight of 278.26 . The compound is also known by its IUPAC name, 1-(3-methyl-4-nitrobenzoyl)proline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O5/c1-8-7-9 (4-5-10 (8)15 (19)20)12 (16)14-6-2-3-11 (14)13 (17)18/h4-5,7,11H,2-3,6H2,1H3, (H,17,18) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis of Carboxylic Esters

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid, a derivative of nitrobenzoic acid, plays a crucial role in the synthesis of carboxylic esters. The use of similar nitrobenzoic anhydrides, like 2-methyl-6-nitrobenzoic anhydride, has been effective in synthesizing various carboxylic esters from carboxylic acids and alcohols. This approach offers high yields and chemoselectivities, highlighting its potential in ester synthesis (Shiina et al., 2002).

Synthesis of Lactones

Similarly, derivatives of nitrobenzoic acid are significant in the synthesis of lactones. Using 2-methyl-6-nitrobenzoic anhydride, a variety of lactones can be prepared from corresponding omega-hydroxycarboxylic acids. This method has been applied successfully in the synthesis of complex lactones like erythro-aleuritic acid lactone and octalactins A and B (Shiina et al., 2004).

Molecular Salt and Cocrystal Formation

Nitrobenzoic acid derivatives, including this compound, are also used in forming molecular salts and cocrystals. These compounds exhibit interesting structural properties, such as forming hydrogen bonds and chains in their crystal structures. This can lead to applications in crystal engineering and materials science (Muralidharan et al., 2013).

Coordination Polymers and Magnetic Properties

In coordination chemistry, nitrobenzoic acid derivatives are utilized as ligands to form coordination polymers. These polymers can exhibit diverse structures and properties, including luminescence sensing and magnetic behaviors. This suggests potential applications in sensing materials and magnetic devices (Yan et al., 2020).

Dielectric Anisotropy Studies

This compound, similar to its related compounds, can be involved in studies of dielectric anisotropy, particularly in complex nickel(II) compounds. This is crucial in exploring materials with unique electrical properties, which can be applied in electronic devices (Fu et al., 2007).

Propiedades

IUPAC Name |

1-(3-methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-8-7-9(4-5-10(8)15(19)20)12(16)14-6-2-3-11(14)13(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHRWPKZHAUFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)

![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

methanone](/img/structure/B2728488.png)

![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)